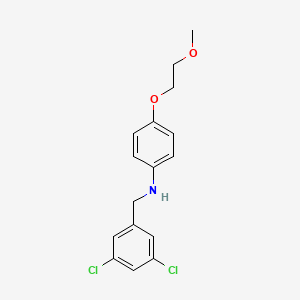
N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline
Vue d'ensemble
Description
N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline is a useful research compound. Its molecular formula is C16H17Cl2NO2 and its molecular weight is 326.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 326.22 g/mol. Its structure includes a dichlorobenzyl group attached to an aniline framework, further substituted with a methoxyethoxy group. The presence of chlorine enhances its reactivity and potential biological activity, making it a subject of interest in various research fields.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.22 g/mol |
| Chemical Structure | Dichlorobenzyl + Aniline + Methoxyethoxy |
Enzyme Inhibition
This compound has been identified as a potential enzyme inhibitor . Its structural characteristics allow it to interact with various enzymes, which could modulate their activity. This property makes it a candidate for drug development targeting specific biochemical pathways.
Antiproliferative Effects
Research indicates that compounds related to this compound exhibit antiproliferative activity against several cancer cell lines. For instance, studies have shown that similar structures can inhibit the growth of breast, colon, and lung cancer cells . The mechanism often involves interference with cellular signaling pathways or direct inhibition of critical enzymes involved in cell proliferation.
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of related compounds featuring the dichlorobenzyl moiety. Compounds demonstrated significant efficacy against fungal pathogens such as Botrytis cinerea and Rhizoctonia solani, suggesting that this compound may also possess similar antifungal properties .
- Medicinal Chemistry Applications : In medicinal chemistry, compounds with similar structures have been explored for their potential as lead compounds in drug development. The unique combination of substituents in this compound may provide distinct pharmacological profiles compared to other anilines.
The mechanism of action for this compound is multifaceted:
- Enzyme Interaction : It may bind to specific enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation.
- Signal Transduction Modulation : The compound might influence signal transduction pathways critical for cell survival and proliferation.
Propriétés
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-4-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-20-6-7-21-16-4-2-15(3-5-16)19-11-12-8-13(17)10-14(18)9-12/h2-5,8-10,19H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBCVGJQYGKLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















